molecular formula C17H17NO B1668757 TRAF-STOP inhibitor 6877002 CAS No. 433249-94-6

TRAF-STOP inhibitor 6877002

Cat. No.: B1668757
CAS No.: 433249-94-6
M. Wt: 251.32 g/mol
InChI Key: SARYOFMRLSHZFE-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRAF-STOP inhibitor 6877002 (CAS: 433249-94-6) is a selective small-molecule inhibitor of the CD40-TRAF6 interaction, a critical node in the NF-κB signaling pathway. This compound has demonstrated efficacy in preclinical models of atherosclerosis, neuroinflammation, and metabolic diseases by targeting myeloid cell activation and inflammatory cascades . Its molecular formula is C₁₇H₁₇NO, with a molecular weight of 251.32 g/mol. Key mechanisms include:

  • Inhibition of NF-κB activation: Blocks CD40-induced TRAF6 recruitment, suppressing downstream pro-inflammatory cytokine production (e.g., TNF-α, IL-6) .
  • Reduction of leukocyte recruitment: Decreases monocyte and neutrophil adhesion to vascular endothelium, critical in atherosclerosis progression .
  • Modulation of macrophage polarization: Shifts macrophages toward an anti-inflammatory phenotype (reduced CD80/CD86, increased IL-10) .

Preparation Methods

Chemical Synthesis and Structural Insights

Molecular Architecture

The compound features an (E)-configured α,β-unsaturated ketone core, with a 2,5-dimethylaniline moiety at the β-position and a phenyl group at the ketone terminus (Figure 1). Its IUPAC name, (E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one , reflects this structure. The SMILES string (CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2) confirms the stereochemistry and substituent arrangement.

Table 1: Physicochemical Properties of TRAF-STOP Inhibitor 6877002

Property Value Source
Molecular Formula C₁₇H₁₇NO
Molecular Weight 251.32 g/mol
CAS Number 433249-94-6
Density 1.104 g/cm³ (predicted)
Solubility in DMSO 112.5 mg/mL (447.6 mM)
Storage Conditions -20°C (powder), -80°C (solution)

Biological Preparation and Formulation

In Vitro Reconstitution

For cellular studies, the inhibitor is dissolved in DMSO at 112.5 mg/mL (447.6 mM), with sonication to ensure homogeneity. Working concentrations (0–20 µM) are diluted in culture media, maintaining DMSO ≤0.1% to avoid cytotoxicity.

Table 2: In Vitro Preparation Protocol

Parameter Details Source
Stock Concentration 100 mM in DMSO
Working Concentration 0–20 µM in cell culture media
Sonication Recommended for solubility

In Vivo Administration

In murine models of atherosclerosis and obesity, the compound is administered via intraperitoneal injection :

  • Dosage : 10 µM/kg/day for 6 weeks.
  • Vehicle : DMSO or phosphate-buffered saline (PBS) with <5% organic solvent.
  • Efficacy : Reduces plaque necrosis by 40% and adipose inflammation by 60% in Apoe⁻/⁻ mice.

Table 3: In Vivo Administration Parameters

Parameter Details Source
Animal Model Apoe⁻/⁻ mice on chow diet
Treatment Duration 6 weeks
Biodistribution Preferential uptake in atherosclerotic plaques

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Peaks corresponding to aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.2–2.5 ppm), and enone protons (δ 6.5–7.0 ppm).
  • MS (ESI+) : m/z 252.13 [M+H]⁺, consistent with the molecular formula C₁₇H₁₇NO.

Purity and Stability

  • HPLC : ≥99% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient).
  • Stability : Stable at -80°C for 1 year in DMSO; avoid freeze-thaw cycles.

Structure-Activity Relationship (SAR) Insights

The 2,5-dimethylaniline group is critical for TRAF6 binding, as methylation prevents oxidative metabolism and enhances half-life. The α,β-unsaturated ketone acts as a Michael acceptor, covalently modifying cysteine residues in TRAF6’s binding pocket. Substituents on the phenyl ring (e.g., electron-donating groups) optimize potency and selectivity.

Chemical Reactions Analysis

TRAF-STOP inhibitor 6877002 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

In Vitro Studies

In vitro experiments have demonstrated that TRAF-STOP inhibitor 6877002 can significantly inhibit the differentiation of bone marrow-derived monocytes/macrophages into osteoclasts when stimulated by CD40 ligand (CD40L) and receptor activator of nuclear factor kappa-B ligand (RANKL). This inhibition leads to reduced NF-κB signaling activity and diminished bone resorption capacity, indicating potential applications in bone-related pathologies as well .

In Vivo Studies

In vivo studies using apolipoprotein E-deficient (ApoE−/−) mice have shown that administration of this compound at a dosage of 10 μM/kg/day for six weeks leads to significant reductions in atherosclerotic plaque formation. Key findings include:

  • Reduction in Plaque Size : A marked decrease in total atherosclerotic plaque area was observed compared to control groups.
  • Stable Plaque Phenotype : Treated plaques exhibited characteristics indicative of stability, including smaller necrotic cores and reduced inflammatory cell infiltration (e.g., Ly6G+ neutrophils and CD3+ T cells) within the plaques .
  • Improved Metabolic Parameters : The treatment did not adversely affect body weight or plasma cholesterol levels, suggesting that the compound does not induce immunosuppressive side effects while effectively targeting atherosclerosis .

Summary of Findings from Key Studies

Study ReferenceStudy DesignKey Findings
Huang et al. (2023) In vitro & In vivoInhibited osteoclast differentiation; reduced plaque size and inflammatory cell recruitment.
Seijkens et al. (2018) Animal model (ApoE−/− mice)Reduced total plaque area; stable plaque phenotype; decreased macrophage proliferation.
OUP (2023) Translational studyDemonstrated efficacy in reducing monocyte recruitment; low drug-drug interaction potential noted.

Broader Implications for Immunology

The applications of this compound extend beyond atherosclerosis into other areas of immunology and inflammation management. The compound's ability to modulate immune cell activation suggests potential therapeutic uses in various autoimmune diseases and chronic inflammatory conditions where CD40 signaling is implicated.

Potential Future Research Directions

  • Autoimmune Diseases : Investigating the efficacy of this compound in models of diseases such as rheumatoid arthritis or lupus.
  • Combination Therapies : Exploring synergistic effects when used alongside other immunomodulatory agents.
  • Long-term Safety Studies : Conducting extended studies to assess the long-term safety profile and potential side effects associated with chronic use.

Mechanism of Action

TRAF-STOP inhibitor 6877002 exerts its effects by selectively inhibiting the interaction between CD40 and tumor necrosis factor receptor-associated factor 6. This inhibition prevents the activation of nuclear factor kappa-light-chain-enhancer of activated B cells, thereby reducing leukocyte recruitment and macrophage activation. The compound targets specific molecular pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

TRAF-STOP 6860766

Mechanism and Binding Specificity

  • Binding site : TRAF6 C-domain interaction via Val474 , contrasting with 6877002’s reliance on Lys469 .
  • Efficacy in atherosclerosis :
    • Plaque reduction : 66.8% (6860766) vs. 47.1% (6877002) in Apoe⁻/⁻ mice .
    • Macrophage content : 53.0% reduction (6860766) vs. 41.4% (6877002) .
  • Neutrophil adhesion : Both compounds reduced adhesion by ~40–51%, with 6860766 showing marginally superior effects .
Parameter TRAF-STOP 6877002 TRAF-STOP 6860766
Binding Site Lys469 Val474
Plaque Reduction 47.1% 66.8%
Macrophage Reduction 41.4% 53.0%
Neutrophil Adhesion 40.2% 51.2%

Resatorvid (TLR4 Inhibitor)

  • Target : TLR4/MyD88 pathway, upstream of TRAF5.
  • Therapeutic overlap : Reduces NF-κB activation but lacks specificity for CD40-TRAF6 .
  • Clinical limitations: Broader immunosuppressive effects compared to 6877002’s targeted action .

Anti-TNFα Agents (Adalimumab, Etanercept)

  • Mechanism : Neutralize TNF-α, a downstream cytokine in NF-κB signaling.
  • Comparison: Efficacy: 6877002 reduces TNF-α production but also targets upstream TRAF6, offering broader anti-inflammatory effects .

Key Research Findings and Clinical Implications

Atherosclerosis

  • Plaque stabilization: 6877002 reduces macrophage proliferation by 41.4% and inhibits CCR2/CCR5 chemokine axes, critical for monocyte recruitment .
  • Synergy with nanoparticles: Combined use with ROS-scavenging nanosystems (e.g., 37pA-PtLNP) enhances plaque stabilization by counteracting TRAF6-induced inflammation .

Neuroinflammation

  • EAE models : 6877002 reduces spinal cord infiltration of CD68⁺ macrophages (by ~50%) and CD3⁺ T cells, correlating with improved clinical scores (p < 0.05) .
  • ROS modulation: Suppresses CD40-driven ROS production in monocytes, a key driver of neuroinflammation .

Limitations and Contrasting Outcomes

  • Lack of osteoprotection : Despite anti-inflammatory effects, 6877002 fails to prevent bone loss in arthritis or ovariectomy models, highlighting context-dependent efficacy .

Biological Activity

TRAF-STOP inhibitor 6877002 is a selective small molecule inhibitor that targets the CD40-TRAF6 signaling pathway, which plays a critical role in various inflammatory and cardiovascular diseases, particularly atherosclerosis. This article delves into the biological activity of 6877002, highlighting its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

The CD40-TRAF6 interaction is essential for the activation of NF-κB and other pro-inflammatory pathways. By inhibiting this interaction, TRAF-STOP 6877002 effectively reduces inflammatory responses without impairing other CD40-mediated immune functions. This selectivity is crucial as it minimizes the risk of immunosuppression associated with broader CD40 antagonists .

Preclinical Studies

Extensive research has demonstrated the efficacy of TRAF-STOP 6877002 in reducing atherosclerosis in apolipoprotein E-deficient (ApoE-/-) mice. Key findings from various studies include:

  • Reduction in Atherosclerotic Plaque : Treatment with 6877002 resulted in a significant reduction of atherosclerotic plaque area by 47% in the aortic arch compared to control groups .
  • Macrophage Activity : The inhibitor decreased macrophage activation and recruitment, leading to smaller necrotic cores within plaques and a more stable plaque phenotype .
  • Immune Cell Composition : Flow cytometry analyses revealed decreased numbers of activated classical monocytes and reduced expression of CD40 and β2-integrin on these cells, indicating impaired recruitment ability .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of TRAF-STOP 6877002 indicates rapid hepatic clearance and low bioavailability (8.43%) when administered orally. However, intravenous administration showed improved bioavailability, suggesting that formulation strategies could enhance its therapeutic potential . Importantly, studies have shown that 6877002 does not exhibit significant toxicity or adverse effects on metabolic parameters or organ function in treated animals .

Comparative Data Table

ParameterThis compoundControl Group
Atherosclerotic Plaque AreaReduced by 47%No significant change
Macrophage ActivationDecreasedIncreased
Necrotic Core SizeSmallerLarger
Monocyte RecruitmentReduced by 30.5%No significant change
Bioavailability (Oral)8.43%N/A

Case Studies

  • Atheroprotective Effects : In a study involving ApoE-/- mice fed a Western diet, treatment with TRAF-STOP 6877002 halted the progression of established atherosclerosis over six weeks. The treated mice exhibited stable plaque characteristics with increased collagen content and reduced immune cell infiltration .
  • Neuroinflammation : Another study assessed the effects of 6877002 on neuroinflammatory conditions using experimental autoimmune encephalomyelitis (EAE) models. The inhibitor reduced monocyte infiltration into the central nervous system and improved overall disease severity .

Q & A

Q. Basic: What experimental methodologies are used to assess the inhibition of NF-κB by TRAF-STOP inhibitor 6877002 in macrophages?

Answer:
The inhibition of NF-κB activation by TRAF-STOP 6877002 is typically evaluated using:

  • Western blotting to measure phosphorylated IκBα or p65 subunit levels in RAW 264.7 macrophages or bone marrow-derived macrophages (BMDMs) .
  • Quantitative PCR (qPCR) to assess downstream pro-inflammatory cytokine expression (e.g., TNFα, IL-6) in LPS- or CD40L-stimulated macrophages .
  • Luciferase reporter assays transfected into macrophages to quantify NF-κB transcriptional activity .
  • Immunofluorescence microscopy to visualize nuclear translocation of NF-κB p65 in treated vs. untreated cells .

Q. Basic: What in vivo models are validated for studying the anti-atherosclerotic effects of this compound?

Answer:
Key models include:

  • ApoE⁻/⁻ or LDLR⁻/⁻ mice fed a high-cholesterol diet, with intraperitoneal (IP) or oral administration of 6877002 (10–20 mg/kg/day). Plaque size and macrophage content are analyzed via histology (Oil Red O, CD68 staining) .
  • Carotid artery ligation models in C57BL/6 mice, where 6877002 reduces leukocyte recruitment (measured by intravital microscopy) and plaque inflammation (via flow cytometry of CD40+ macrophages) .
  • Elastase-induced abdominal aortic aneurysm (AAA) models , with ultrasound monitoring of aortic diameter and transcriptomic analysis of MMP2/9 expression .

Q. Advanced: How can researchers reconcile contradictory findings on the osteoprotective efficacy of this compound?

Answer:
While 6877002 reduces inflammation-driven osteolysis in collagen-induced arthritis and cancer metastasis models , it lacks osteoprotection in ovariectomy-induced bone loss. To address this:

  • Dual-energy X-ray absorptiometry (DEXA) and micro-CT can quantify trabecular bone volume in different disease contexts .
  • Co-culture systems (osteoblasts + osteoclasts) treated with RANKL or TNFα can isolate TRAF6-dependent vs. independent pathways .
  • Single-cell RNA sequencing of bone marrow cells may identify subpopulations resistant to TRAF6 inhibition .
  • Combination studies with bisphosphonates (e.g., zoledronic acid) are recommended to enhance anti-resorptive effects .

Q. Advanced: What strategies optimize the delivery and bioavailability of this compound in preclinical studies?

Answer:

  • Nanoparticle encapsulation (e.g., lipid nanoparticles functionalized with macrophage-targeting ligands) improves solubility and reduces off-target effects in atherosclerosis models .
  • Pharmacokinetic profiling via LC-MS/MS quantifies plasma and tissue concentrations after IP (10 mg/kg) vs. oral (20 mg/kg) dosing, noting a half-life of ~4–6 hours .
  • Blood-brain barrier (BBB) penetration is enhanced using intranasal delivery in neuroinflammatory models (e.g., EAE), validated by CNS cytokine analysis .

Q. Advanced: How does this compound modulate tumor microenvironment dynamics in metastatic breast cancer models?

Answer:

  • In vitro migration assays using MDA-MB-231 cells show reduced invasion via inhibition of CD40L-induced MMP9 secretion (ELISA) .
  • In vivo bioluminescence imaging in murine xenograft models demonstrates suppression of skeletal metastasis when 6877002 is combined with docetaxel (5 mg/kg weekly) .
  • Flow cytometry of tumor-infiltrating lymphocytes reveals decreased Treg migration via CXCL12/CXCR4 axis disruption .

Q. Advanced: What molecular docking and binding assays validate this compound specificity for TRAF6?

Answer:

  • Surface plasmon resonance (SPR) confirms weak binding to TRAF1–3 (Kd ~100–150 μM) but stronger affinity for TRAF6 (Kd ~15 μM) .
  • Competitive fluorescence polarization assays using FITC-labeled TRAF6 peptides quantify displacement by 6877002 .
  • Co-immunoprecipitation (Co-IP) in HEK293T cells transfected with CD40 and TRAF6 validates disrupted protein-protein interactions .

Q. Basic: What toxicity profiles should be considered in chronic dosing studies of this compound?

Answer:

  • Hematological toxicity : Monitor via CBC analysis (e.g., neutropenia risk in 6-month mouse studies) .
  • Hepatic/kidney function : Serum ALT, AST, and creatinine levels are assessed after 4-week dosing (20 mg/kg) .
  • In vitro cytotoxicity : MTT assays on primary hepatocytes and renal proximal tubule cells show IC50 > 50 μM .

Q. Advanced: How is this compound utilized in neuroinflammatory disease models?

Answer:

  • Experimental autoimmune encephalomyelitis (EAE) : Daily IP administration (5 mg/kg) reduces CNS infiltration of monocytes (CD11b+CD45⁺ cells) and TNFα levels (ELISA) .
  • Blood-brain barrier (BBB) integrity assays : TEER measurements in human brain endothelial cell monolayers confirm reduced monocyte transmigration after 6877002 treatment .
  • Spatial transcriptomics of brain lesions identifies downregulated NF-κB targets (e.g., CCL2, ICAM1) .

Properties

IUPAC Name

(E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARYOFMRLSHZFE-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433249-94-6
Record name 433249-94-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.